molecular formula C24H25ClN4O3 B2528130 N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1203272-27-8

N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B2528130
CAS No.: 1203272-27-8
M. Wt: 452.94
InChI Key: AOMMFAGLUHZHKB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a piperidine core substituted with a chlorinated methoxyphenyl group via a carboxamide linkage and a pyridazine heterocycle bearing a second methoxyphenyl ring. The pyridazine ring is a key pharmacophore, noted for its high dipole moment and robust hydrogen-bonding capacity, which are valuable properties for molecular recognition and target engagement in drug design . Compounds with this specific structural motif are often explored as potential ligands for G-protein coupled receptors (GPCRs) . While the precise biological target and mechanism of action for this specific compound require further experimental characterization, its structural features align with those of small molecules investigated as modulators of various biological pathways. This product is intended for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3/c1-31-21-6-4-3-5-18(21)19-8-10-23(28-27-19)29-13-11-16(12-14-29)24(30)26-20-15-17(25)7-9-22(20)32-2/h3-10,15-16H,11-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMMFAGLUHZHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-methoxyphenyl isocyanate, which is used as a chemoselective reagent for amine protection and deprotection . The final step involves coupling the intermediate with a piperidine derivative under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The stability of the urea linkage under various conditions is an advantage for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it can be used to study the interactions of complex organic molecules with biological targets, such as enzymes and receptors.

Industry: Used in the production of advanced materials and specialty chemicals, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The methoxy and chloro substituents play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(5-chloro-2-methoxyphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide (CAS 1105216-67-8)

This compound (hereafter referred to as the furan analog) shares the same pyridazine core and piperidine-carboxamide backbone as the target molecule but differs in two key aspects:

Pyridazine Substituent : The furan analog substitutes the 2-methoxyphenyl group at pyridazine position 6 with a furan-2-yl group.

Piperidine Carboxamide Position : The carboxamide group is located at position 3 of the piperidine ring instead of position 3.

Parameter Target Compound Furan Analog (CAS 1105216-67-8)
Molecular Formula C24H24ClN4O3 (inferred) C21H21ClN4O3
Molecular Weight ~454.9 g/mol (calculated) 412.9 g/mol
Pyridazine Substituent 2-Methoxyphenyl (electron-donating, lipophilic) Furan-2-yl (electron-rich, planar heterocycle)
Carboxamide Position Piperidine-4 Piperidine-3
Notable Features Enhanced steric bulk and potential for hydrogen bonding via methoxy groups Reduced hydrophobicity; furan may enhance π-π stacking

Functional Implications :

  • The 2-methoxyphenyl group in the target compound introduces steric bulk and additional hydrogen-bonding capacity compared to the furan substituent, which could improve target selectivity in hydrophobic binding pockets.
Comparison with Pyrazole- and Thiazolo-Based Analogs
  • Pyrazole-Based Compound (): The compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide replaces the pyridazine core with a pyrazole ring. This modification reduces aromatic π-system conjugation and introduces additional chlorine atoms, likely increasing electronegativity and altering solubility.

Key Differences :

Feature Target Compound Pyrazole Analog Thiazolo Analog
Core Heterocycle Pyridazine Pyrazole Thiazolo-pyridine hybrid
Substituent Diversity Dual methoxy groups Dichlorophenyl, methyl groups Indole, methoxyacetyl groups
Pharmacophore Potential Balanced lipophilicity/H-bonding High electronegativity Sulfur-mediated interactions
Theoretical Pharmacological Considerations

While experimental data (e.g., IC50, Ki) for the target compound are absent in the provided evidence, structural comparisons suggest:

  • Selectivity : The 2-methoxyphenyl group may enhance selectivity for targets requiring extended hydrophobic interactions (e.g., kinase ATP-binding pockets).
  • Metabolic Stability : The methoxy groups could reduce oxidative metabolism compared to furan, which is prone to enzymatic epoxidation.
  • Synthetic Complexity : The furan analog’s simpler synthesis (fewer stereocenters) may favor scalability over the target compound.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the piperidine core and subsequent substitutions. The process typically employs various organic reactions under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridazine and piperidine have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Against
N-(5-chloro-2-methoxyphenyl)3.12Staphylococcus aureus
N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine12.5Escherichia coli

These findings suggest that the presence of halogen substituents and specific functional groups enhances the antibacterial properties of these compounds .

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. Studies indicate that certain piperidine derivatives can inhibit fungal growth effectively, particularly against Candida species.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets within microbial cells. This may include inhibition of essential enzymes or disruption of cellular processes critical for survival.

Case Studies

  • Antibacterial Evaluation : A study investigated a series of piperidine derivatives, including our compound of interest, against a panel of bacterial pathogens. The results indicated that modifications on the piperidine ring significantly influenced antibacterial potency, with some compounds achieving MIC values as low as 3.12 µg/mL against resistant strains .
  • Antifungal Screening : Another research effort focused on evaluating the antifungal properties of related compounds in vitro. The results showed that certain derivatives displayed potent activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL, highlighting the potential therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-chloro-2-methoxyphenyl)-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Construct the pyridazine core via cyclization reactions, using reagents like phosphorus oxychloride under reflux conditions (e.g., dimethylformamide or ethanol) .
  • Step 2 : Functionalize the piperidine ring through coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 5-chloro-2-methoxyphenyl and pyridazin-3-yl groups. Solvent choice (e.g., dichloromethane) and temperature control (e.g., 60–80°C) are critical for yield .
  • Step 3 : Optimize purity using high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient .
    • Key Considerations : Reaction time, catalyst selection (e.g., palladium for cross-coupling), and solvent polarity significantly impact intermediate stability and final product yield .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the piperidine and pyridazine rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ ion).
  • HPLC : Assess purity (>95% threshold) with UV detection at 254 nm .
    • Advanced Tip : Pair HPLC with diode-array detection (DAD) to detect trace impurities from side reactions .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Anticancer Potential : Structural analogs with triazolopyridazine moieties show activity against cancer cell lines (e.g., inhibition of kinase pathways) .
  • Target Interaction : The chloro-methoxyphenyl group may enhance binding to hydrophobic pockets in biological targets (e.g., ATP-binding sites) .
    • Screening Methods : Use in vitro assays (e.g., MTT assay) on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC50_{50} values .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodology :

  • Step 1 : Synthesize analogs with variations in the chloro-methoxyphenyl or pyridazine substituents (e.g., replacing methoxy with ethoxy or halogens) .
  • Step 2 : Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity) and correlate activity with structural features.
  • Example : A study compared analogs with triazolopyridazine vs. oxadiazole rings, revealing enhanced anticancer activity with triazole moieties .
    • Data Analysis : Use multivariate regression to identify key structural contributors (e.g., logP, hydrogen-bond acceptors) to activity .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC50_{50} values across studies)?

  • Troubleshooting Steps :

  • Purity Verification : Re-analyze compound purity via HPLC; impurities >5% can skew results .
  • Assay Conditions : Standardize cell culture conditions (e.g., passage number, serum concentration) and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Replicate Experiments : Perform triplicate runs with blinded controls to minimize bias .

Q. What computational strategies can optimize reaction pathways for synthesizing this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy-efficient pathways .
  • Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions (e.g., yield >80%) .
    • Case Study : ICReDD’s approach reduced reaction development time by 40% by integrating computational predictions with high-throughput experimentation .

Q. How can researchers evaluate the compound’s stability under varying storage and experimental conditions?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Light Sensitivity : Store in amber vials under inert gas (e.g., argon) to prevent photodegradation of the pyridazine ring .
    • Key Finding : Analogs with electron-withdrawing groups (e.g., chloro) exhibit better thermal stability than methoxy derivatives .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt Formation : Convert the free base to a hydrochloride salt using HCl in ethanol .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety .
    • Validation : Assess solubility via shake-flask method and bioavailability through pharmacokinetic studies in rodent models .

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